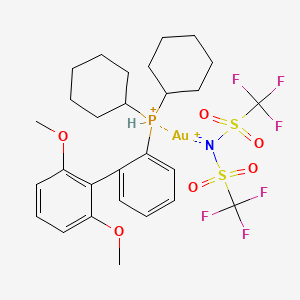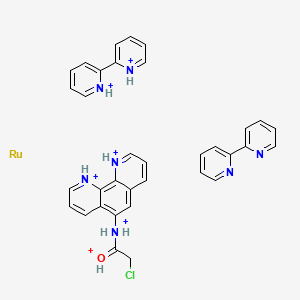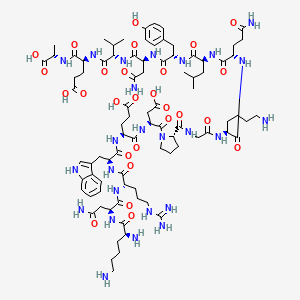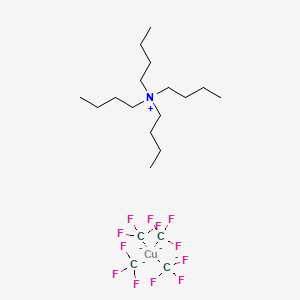
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) is a complex organometallic compound It is known for its unique structure, which includes a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethylsulfonyl)imide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) typically involves the following steps:
Preparation of the Phosphine Ligand: The phosphine ligand, 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, is synthesized by reacting 2,6-dimethoxybiphenyl with dicyclohexylphosphine under inert conditions.
Formation of the Gold(I) Complex: The phosphine ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a suitable base to form the gold(I) phosphine complex.
Addition of Bis(trifluoromethylsulfonyl)imide: Finally, the gold(I) phosphine complex is treated with bis(trifluoromethylsulfonyl)imide to yield the desired compound.
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) undergoes various types of reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Substitution: The phosphine ligand can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Substitution: Ligand substitution reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products Formed
Oxidation: Oxidation of the gold(I) center typically results in the formation of gold(III) complexes.
Substitution: Substitution reactions yield new gold(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) has several scientific research applications:
Mecanismo De Acción
The mechanism by which Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) exerts its effects involves the coordination of the gold(I) center to various substrates. This coordination activates the substrates, facilitating various chemical transformations. The phosphine ligand plays a crucial role in stabilizing the gold(I) center and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) is unique due to the presence of the gold(I) center and the bis(trifluoromethylsulfonyl)imide counterion. These features impart distinct reactivity and stability, making it valuable for specific catalytic applications .
Propiedades
Fórmula molecular |
C28H36AuF6NO6PS2+ |
|---|---|
Peso molecular |
888.7 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C26H35O2P.C2F6NO4S2.Au/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-11,16-21H,3-8,12-15H2,1-2H3;;/q;-1;+1/p+1 |
Clave InChI |
DCWMCSDFBBTUCM-UHFFFAOYSA-O |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-7-aminoheptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1495793.png)




